D-Threonine Benzyl Ester Hydrochloride

Chiral Chromatography Peptidomimetics Enantiomeric Purity

D-Thr-OBzl·HCl is the D-configured, hydrochloride salt building block engineered for stereochemically precise peptide synthesis. Its benzyl ester group provides orthogonal protection that withstands acidic Boc-deprotection, enabling multi-step solid- and solution-phase protocols that Fmoc-protected analogs cannot support. The D-stereocenter is essential for generating metabolically stable D-peptides and peptidomimetics—L-isomers or Boc-Thr-OBzl are not interchangeable. The HCl salt guarantees accurate gravimetric handling and superior solubility over the free base. For glycopeptide libraries, chiral auxiliaries, or antimicrobial intermediates, specify this ≥98% purity material to ensure reproducible stereochemical outcomes.

Molecular Formula C11H16ClNO3
Molecular Weight 245.703
CAS No. 75748-36-6
Cat. No. B570760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Threonine Benzyl Ester Hydrochloride
CAS75748-36-6
SynonymsD-Threonine Phenylmethyl Ester Hydrochloride Bichal
Molecular FormulaC11H16ClNO3
Molecular Weight245.703
Structural Identifiers
SMILESCC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1
InChIKeyIDZGTFSDZJVMSD-KXNXZCPBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Threonine Benzyl Ester Hydrochloride (75748-36-6) for Chiral Peptide Synthesis and Asymmetric Research


D-Threonine Benzyl Ester Hydrochloride (D-Thr-OBzl·HCl), with CAS 75748-36-6, is a D-configured amino acid derivative specifically formulated as a hydrochloride salt . It is a white to off-white crystalline solid with a molecular formula of C₁₁H₁₅NO₃·HCl, a molecular weight of 245.70 g/mol, and a melting point range of 128.0 to 132.0 °C . Its primary industrial and scientific application is as a protected chiral building block in solid-phase and solution-phase peptide synthesis [1].

Why D-Threonine Benzyl Ester Hydrochloride Cannot Be Casually Swapped with L-Isomer or Other Protected Forms


Substitution with the L-isomer (L-Thr-OBzl·HCl) or alternative protected derivatives like Boc-Thr-OBzl is not scientifically interchangeable due to critical differences in stereochemistry and protecting group strategy . The D-configuration is essential for generating D-peptides or altering the 3D conformation and bioactivity of resulting molecules, which is a key parameter in peptidomimetic drug design . Furthermore, the benzyl ester offers a specific orthogonal protection strategy that is stable to the acidic conditions used to remove Boc groups, enabling precise multi-step syntheses that would be impossible with a single-protection analog [1][2]. The hydrochloride salt form also confers superior handling and solubility properties compared to the free base .

Quantitative Differentiation: D-Threonine Benzyl Ester Hydrochloride vs. Key Analogs


Chiral Purity: D-Threonine Benzyl Ester Hydrochloride vs. L-Isomer Contamination Risk

The specific rotation, a direct measure of chiral purity, is a critical differentiator. D-Threonine Benzyl Ester Hydrochloride (D-Thr-OBzl·HCl) exhibits a specific rotation [α]²⁰/D of +10.0° to +12.0° (C=1, EtOH) . This is quantitatively and directionally opposite to the L-isomer (L-Thr-OBzl·HCl), which would show a negative rotation. A 1% contamination by the L-isomer would quantifiably alter this value, and such contamination in the final D-peptide product can lead to significant, measurable differences in biological activity and receptor binding affinity .

Chiral Chromatography Peptidomimetics Enantiomeric Purity

Protecting Group Orthogonality: D-Thr-OBzl·HCl vs. Fmoc-D-Thr(tBu)-OH

D-Thr-OBzl·HCl provides a carboxyl-protected building block with a free amine, a critical contrast to Fmoc-protected analogs like Fmoc-D-Thr(tBu)-OH [1]. In SPPS, the benzyl ester group is stable to the 20% piperidine/DMF conditions (standard Fmoc removal) but is cleaved by hydrogenolysis or strong acid (e.g., HF, TFMSA). Conversely, the Fmoc group in Fmoc-D-Thr(tBu)-OH is base-labile [1]. This orthogonal stability allows D-Thr-OBzl·HCl to be used for C-terminal modification or fragment condensation strategies where Fmoc-protected derivatives cannot be directly applied [2].

Solid-Phase Peptide Synthesis SPPS Orthogonal Protection

Salt Form Stability: D-Thr-OBzl·HCl vs. D-Thr-OBzl Free Base

The hydrochloride salt form directly addresses the inherent instability of the D-Threonine benzyl ester free base. The free base is an oil and is prone to decomposition or oxidation . The hydrochloride salt is a stable, crystalline solid with a defined melting point of 128.0 to 132.0 °C, which is a key quality control parameter for confirming identity and purity . Additionally, the salt form provides enhanced solubility in polar organic solvents like ethanol compared to the free base .

Reagent Stability Handling Solubility

Primary Procurement Scenarios for D-Threonine Benzyl Ester Hydrochloride


Synthesis of D-Amino Acid-Containing Peptidomimetics and Antimicrobials

This compound is the preferred choice for synthesizing peptides containing D-threonine residues, which are crucial for creating metabolically stable peptidomimetics or exploring non-natural peptide conformations. Its use is documented in the preparation of complex molecules like 3-methyl-7-phenylacetamido-O-2-isocephem, an antimicrobial agent . The defined chiral purity ensures the correct stereochemical outcome, which is paramount for biological activity.

C-Terminal Modification and Fragment Condensation in SPPS

D-Thr-OBzl·HCl is essential for researchers employing orthogonal protection strategies. Its free amine and protected carboxyl group allow it to serve as a C-terminal building block that can be coupled to a solid support via an acid-labile linker. This enables the synthesis of protected peptide fragments for subsequent solution-phase condensation, a strategy where Fmoc-protected analogs are not suitable [1][2].

Asymmetric Synthesis and Chiral Auxiliary Research

The high enantiomeric purity and defined specific rotation of D-Thr-OBzl·HCl make it a reliable chiral building block for asymmetric synthesis. It can be used to introduce chirality into small molecules or serve as a starting material for preparing more complex chiral auxiliaries and catalysts. The hydrochloride salt ensures it can be accurately weighed and handled for precise stoichiometric control in these sensitive reactions .

Preparation of Glycopeptide and Neoglycoprotein Conjugates

As demonstrated in the synthesis of fucopyranosyl-threonines, D-Thr-OBzl·HCl is a key intermediate for creating glycosylated amino acid building blocks [2]. Its protected form allows for selective glycosylation at the hydroxyl group, a critical step in building glycopeptide libraries to study cell-surface interactions or develop glycoconjugate vaccines. The stability of the benzyl ester during glycosylation chemistry is a key advantage.

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